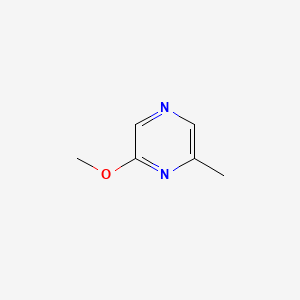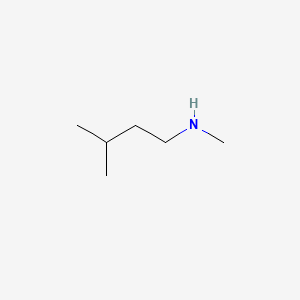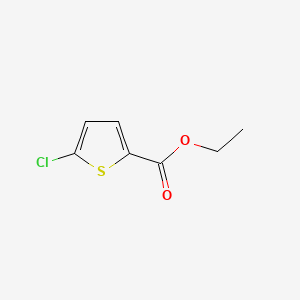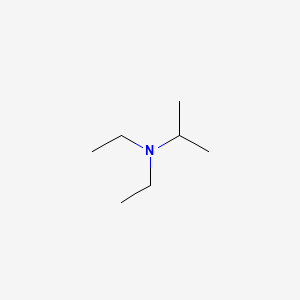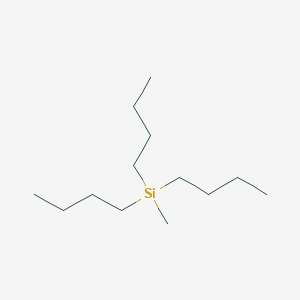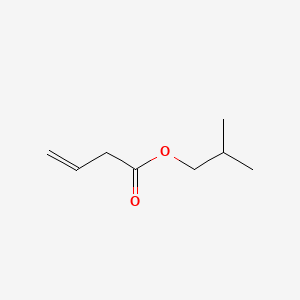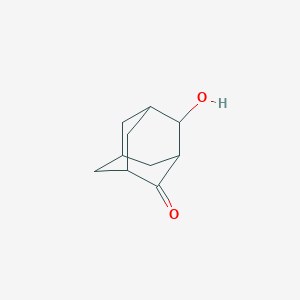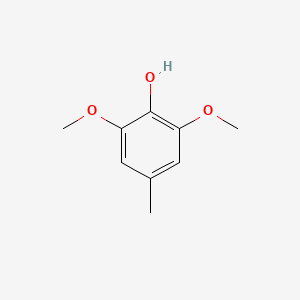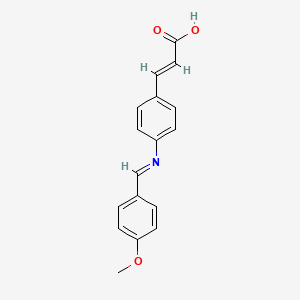
Silver pentafluoropropionate
Descripción general
Descripción
Silver pentafluoropropionate, also known as Pentafluoropropionic acid silver salt, is a high-purity salt . It has a molecular formula of C2F5CO2Ag and a molecular weight of 271.90 .
Synthesis Analysis
This compound can be synthesized in a continuous flow tubular microreactor by reducing this compound with isoamyl ether in the presence of trioctylamine as a stabilizer . The flow rate, flow pattern, and temperature of the reactor play a crucial role in controlling the size and size distribution of the nanoparticles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C2F5CO2Ag .Physical And Chemical Properties Analysis
This compound appears as a powder . It has a melting point of 242-244 °C (lit.) . It is stable in pure air and water, but tarnishes when exposed to ozone, hydrogen sulfide, or air containing sulfur .Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
- Silver pentafluoropropionate is used as a precursor in the synthesis of silver nanoparticles. Lin, Terepka, and Yang (2004) demonstrated its utility in creating silver nanoparticles with narrow size distributions using a continuous flow tubular microreactor. This method is significant due to its moderate temperature requirement and suitability for continuous production (Lin, Terepka, & Yang, 2004).
Electron Beam Writing
- Höflich et al. (2018) explored the use of this compound in direct electron beam writing. This compound showed promising results in creating three-dimensional silver structures, offering a new route for developing plasmonic device parts (Höflich et al., 2018).
Antimicrobial Applications
- Rai, Yadav, and Gade (2009) noted the resurgence of silver nanoparticles as antimicrobial agents. This compound, among other silver compounds, has played a role in this development, particularly in addressing antibiotic resistance (Rai, Yadav, & Gade, 2009).
Coordination Chemistry
- The study of silver coordination compounds, including those with this compound, reveals a range of properties from antibacterial to antineoplastic activities. Medici et al. (2016) highlighted the potential of these compounds in overcoming drug resistance and their use in medical treatments (Medici et al., 2016).
Sensing Systems
- Singha et al. (2015) discussed the development of fluorescent detection systems for silver species, where this compound could play a role. These systems have important applications in evaluating the effects of silver in various contexts (Singha et al., 2015).
Silver Compound Synthesis
- Kuprat, Lehmann, Schulz, and Villinger (2010) researched the synthesis of pentafluorophenyl silver, including this compound, under different conditions. This study provides insight into the stability and characteristics of these silver compounds (Kuprat et al., 2010).
Catalysis
- Zheng and Jiao (2016) reviewed the use of silver, including this compound, in catalyzing various organic transformations. This highlights the growing importance of silver in the field of catalysis (Zheng & Jiao, 2016).
Nanotechnology
- The development and application of nanotechnology have seen the use of this compound in various capacities. Keat et al. (2015) emphasized the role of silver nanoparticles, synthesized using compounds like this compound, in numerous fields including antimicrobial applications (Keat et al., 2015).
Pyrolysis Studies
- Hercules et al. (2017) examined the pyrolysis of pentafluoropropionate salts, which is relevant to the production of compounds like tetrafluoroethylene. This research contributes to the understanding of the thermal behavior of related silver compounds (Hercules et al., 2017).
Mecanismo De Acción
Target of Action
Silver Pentafluoropropionate, with the linear formula C2F5CO2Ag , is a compound that primarily targets microbial cells . The primary targets of this compound are the cell wall and membrane of these microorganisms .
Mode of Action
The interaction of this compound with its targets results in several changes. It adheres to the surface of the microbial cell wall and membrane, penetrates inside the cells, and damages intracellular structures and biomolecules . This damage includes the disruption of protein, lipids, and DNA .
Biochemical Pathways
This compound affects various biochemical pathways. Its antimicrobial action includes the generation of reactive oxygen species (ROS), DNA damage, impairment of bacterial cell membranes, and inhibition of protein synthesis . These actions disrupt the normal functioning of the microbial cells, leading to their death .
Pharmacokinetics
The pharmacokinetics of this compound, like other silver compounds, is complex and can be influenced by various factors . .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Its interaction with microbial cells leads to the disruption of vital cellular structures and functions, ultimately causing cell death . This makes this compound an effective antimicrobial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is stable in pure air and water, but tarnishes when exposed to ozone, hydrogen sulfide, or air containing sulfur . Therefore, the environment in which this compound is used can significantly impact its effectiveness.
Safety and Hazards
Direcciones Futuras
While specific future directions for Silver pentafluoropropionate are not available, silver nanoparticles, which can be synthesized from this compound, have been widely studied for their potential applications in various fields such as medicine, environment, agriculture, and engineering . The research in silver nanoparticles has always been driven by the need to develop a technology with potential benefits and minimal risk to environmental and human health .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Silver pentafluoropropionate can be achieved through a simple reaction between Silver acetate and pentafluoropropionic acid.", "Starting Materials": [ "Silver acetate", "Pentafluoropropionic acid" ], "Reaction": [ "Step 1: Dissolve Silver acetate in a suitable solvent such as methanol or ethanol.", "Step 2: Add pentafluoropropionic acid to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Step 4: Dry the product under vacuum to obtain Silver pentafluoropropionate as a white crystalline solid." ] } | |
| 509-09-1 | |
Fórmula molecular |
C3HAgF5O2 |
Peso molecular |
271.90 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoropropanoic acid;silver |
InChI |
InChI=1S/C3HF5O2.Ag/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10); |
Clave InChI |
MLZZUGZJEKYORT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Ag+] |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)F)O.[Ag] |
| 509-09-1 | |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
422-64-0 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes silver pentafluoropropionate a suitable precursor for direct electron beam writing of silver compared to other silver carboxylates like silver 2,2-dimethylbutyrate?
A1: [] While both this compound and silver 2,2-dimethylbutyrate are silver carboxylates, they exhibit different deposition behaviors under electron beam irradiation. Silver 2,2-dimethylbutyrate shows a strong depletion in the center of the electron beam, hindering vertical growth. In contrast, this compound demonstrates a dwell-time-dependent deposition behavior, allowing for controlled vertical growth and fabrication of three-dimensional silver structures. This difference in behavior could be attributed to the differing decomposition pathways and volatility of the two precursors under the electron beam.
Q2: What are the characteristics of the silver structures fabricated using this compound as a precursor in direct electron beam writing?
A2: [] The silver structures fabricated using this compound are polycrystalline in nature and exhibit a silver content of over 50 atom %. They also demonstrate strong Raman enhancement, indicating their potential for use in plasmonic applications. The ability to directly write three-dimensional silver structures with such properties makes this compound a promising precursor for fabricating plasmonic device components.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



